

Technical Guide: Physicochemical Properties of N2-Cyclopentylpyridine-2,3-diamine

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Compound of Interest

Compound Name: N2-Cyclopentylpyridine-2,3-diamine

Cat. No.: B1321144


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For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Cyclopentylpyridine-2,3-diamine is a substituted diaminopyridine derivative. The physicochemical properties of such novel compounds are fundamental to their application in research and drug development. These properties govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential as a therapeutic agent. This guide provides a summary of the known and predicted physicochemical characteristics of **N2-Cyclopentylpyridine-2,3-diamine** and details the standard experimental protocols for their determination.

Chemical Identity

- IUPAC Name: **N2-Cyclopentylpyridine-2,3-diamine**
- CAS Number: 951523-75-4[1]
- Molecular Formula: C10H15N3[1][2]
- Chemical Structure: Chemical Structure of N2-Cyclopentylpyridine-2,3-diamine

Physicochemical Properties

A comprehensive experimental characterization of **N2-Cyclopentylpyridine-2,3-diamine** is essential. The following table summarizes key physicochemical parameters. Calculated values are provided where experimental data is not publicly available.

| Property | Value | Method |
|------------------|--------------------|------------------|
| Molecular Weight | 177.25 g/mol | Calculated |
| Melting Point | Data not available | See Protocol 4.1 |
| Boiling Point | Data not available | - |
| Solubility | Data not available | See Protocol 4.2 |
| pKa | Data not available | See Protocol 4.3 |
| logP | Data not available | See Protocol 4.4 |

Discussion of Expected Properties:

- Solubility:** The presence of two amino groups suggests that **N2-Cyclopentylpyridine-2,3-diamine** will exhibit pH-dependent aqueous solubility, with higher solubility in acidic conditions due to the formation of protonated, more polar species. Its solubility in organic solvents is expected to be moderate, influenced by the cyclopentyl group.
- pKa:** As a diaminopyridine derivative, the molecule possesses two basic nitrogen atoms on the pyridine ring and the cyclopentylamino group. The pKa values will quantify the basicity of these functional groups. It is anticipated that there will be at least two pKa values corresponding to the protonation of these nitrogens.
- logP:** The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. The cyclopentyl group will contribute to the lipophilicity of the molecule. The overall logP value will be a balance between the lipophilic cyclopentyl and pyridine moieties and the hydrophilic amino groups.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method[3][4][5][6][7]

- **Sample Preparation:** A small amount of the dry, finely powdered **N2-Cyclopentylpyridine-2,3-diamine** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
- **Data Recording:** The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility is determined in various solvents to understand the compound's behavior in different media.

Methodology: Shake-Flask Method[8][9][10][11][12]

- **Solvent Selection:** A range of relevant solvents should be used, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and various organic solvents (e.g., ethanol, DMSO).

- Procedure:
 - An excess amount of **N2-Cyclopentylpyridine-2,3-diamine** is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The suspension is then filtered or centrifuged to separate the undissolved solid.
- Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution.

Methodology: Potentiometric Titration[13][14][15][16][17]

- Sample Preparation: A solution of **N2-Cyclopentylpyridine-2,3-diamine** of known concentration is prepared in water or a water-cosolvent mixture if solubility is low.
- Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
- Procedure:
 - The solution is acidified with a strong acid (e.g., HCl) to a low pH to ensure all basic groups are protonated.
 - The solution is then titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
- Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).

logP Determination

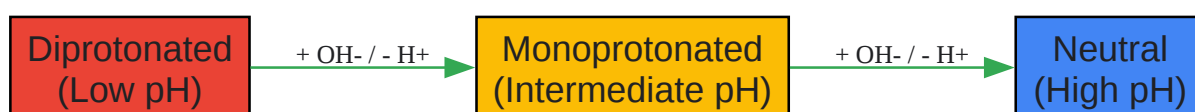
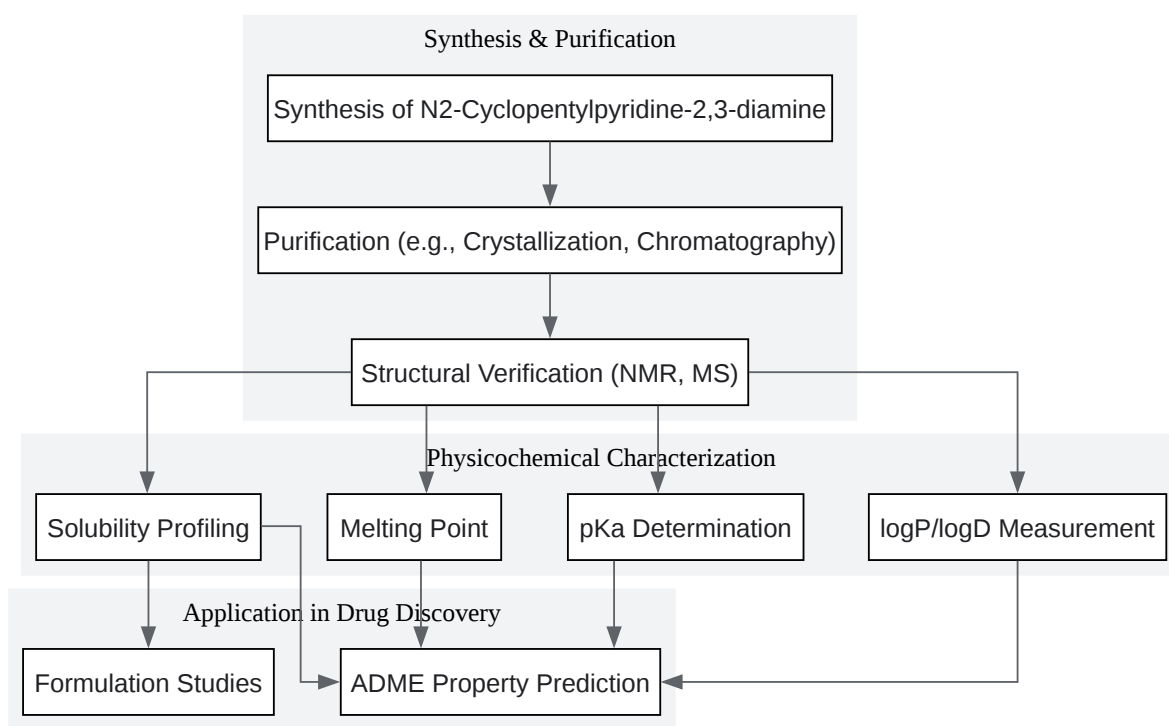
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.

Methodology: Shake-Flask Method[18][19][20][21][22]

- Phase Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4 for logD) are mutually saturated by shaking them together and allowing the phases to separate.
- Procedure:
 - A known amount of **N2-Cyclopentylpyridine-2,3-diamine** is dissolved in one of the phases.
 - A known volume of this solution is mixed with a known volume of the other phase in a sealed container.
 - The mixture is agitated until partitioning equilibrium is reached.
 - The two phases are then separated by centrifugation.
- Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of **N2-Cyclopentylpyridine-2,3-diamine**.



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